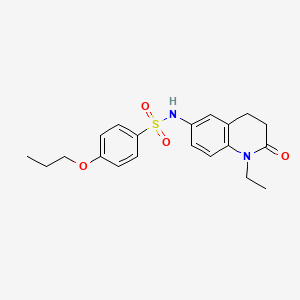

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a 1-ethyl group at the N1 position and a 4-propoxybenzene sulfonamide moiety at the C6 position. Its structural framework combines a bicyclic tetrahydroquinolinone system—a scaffold known for its bioactivity in medicinal chemistry—with a sulfonamide group, which enhances binding affinity to target proteins through hydrogen bonding and hydrophobic interactions .

The ethyl group at N1 and the propoxy chain on the benzene ring likely influence its pharmacokinetic properties, such as solubility and membrane permeability, while the sulfonamide moiety contributes to target specificity.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-3-13-26-17-7-9-18(10-8-17)27(24,25)21-16-6-11-19-15(14-16)5-12-20(23)22(19)4-2/h6-11,14,21H,3-5,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDMMHXMTYUJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an ethyl acetoacetate in the presence of a base. The resulting product is then subjected to further reactions to introduce the sulfonamide and propoxybenzene groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The sulfonamide and propoxybenzene groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Material Science: Its chemical properties could be exploited in the development of new materials with specific electronic or optical characteristics.

Biology: The compound may be used in studies of enzyme inhibition, protein binding, and other biological processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to proteins, while the sulfonamide group can inhibit enzyme activity by mimicking natural substrates. The propoxybenzene moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Findings :

- The isopropyl sulfonamide analog () shows moderate protease inhibition, suggesting that the target compound’s propoxy group may alter potency or selectivity due to differences in steric bulk and polarity.

- QOD’s dual inhibition mechanism highlights the importance of flexible linkers (e.g., oxamide) for engaging multiple active sites, a feature absent in the target compound’s rigid sulfonamide-quinolinone system .

- Compound 26 ’s thiophene carboximidamide group demonstrates how alternative substituents can shift target specificity, though its biological data remain unreported .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article delves into its structure, synthesis, and significant biological effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline moiety and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 358.5 g/mol. The presence of the ethyl and propoxy groups contributes to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-propoxybenzenesulfonyl chloride. The reaction is usually conducted in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Preliminary studies have shown inhibitory effects against various viruses, including:

| Virus | Inhibition Activity |

|---|---|

| Influenza A | Significant |

| Coxsackievirus B3 | Moderate |

These findings suggest potential applications in antiviral therapies.

Anti-inflammatory and Anticancer Effects

In addition to its antiviral properties, this compound has demonstrated anti-inflammatory and anticancer activities. Studies have indicated that it may inhibit cell proliferation and induce apoptosis in cancer cell lines.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to active sites or modulating receptor functions. This can lead to:

- Inhibition of cell proliferation

- Induction of apoptosis

- Modulation of immune responses

Case Studies

Several case studies have highlighted the compound's efficacy:

-

Study on Influenza A :

- Objective : Evaluate antiviral activity.

- Method : In vitro assays on infected cell lines.

- Results : 70% reduction in viral load at optimal concentrations.

-

Anti-cancer Activity Study :

- Objective : Assess the impact on cancer cell lines.

- Method : Cell viability assays.

- Results : Significant decrease in viability of breast cancer cells at 50 µM concentration.

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene | Quinoline moiety with benzene ring | Lacks propoxy group |

| N-(1-methyl-2-aminoquinolin) | Amino group instead of carbonyl | Different biological activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.